molecular formula C18H22N2O5 B1432104 4-(7,9-Dioxo-hexahydro-pyrazolo (1,2-d) (1,4,5) oxadiazepine-8-yl)-3,5-diethyl benzoic acid CAS No. 881376-42-7

4-(7,9-Dioxo-hexahydro-pyrazolo (1,2-d) (1,4,5) oxadiazepine-8-yl)-3,5-diethyl benzoic acid

Número de catálogo: B1432104
Número CAS: 881376-42-7
Peso molecular: 346.4 g/mol
Clave InChI: PZURTZWDEUDQOT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(7,9-Dioxo-hexahydro-pyrazolo (1,2-d) (1,4,5) oxadiazepine-8-yl)-3,5-diethyl benzoic acid is a useful research compound. Its molecular formula is C18H22N2O5 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photochemical Transformations

  • Phototransformations of Oxadiazepinones: Studies on oxadiazepinones, a class related to the compound , have shown that their phototransformations can lead to a variety of chemical products, depending on the conditions of irradiation and solvents used (Lohray & George, 1961).

Synthesis of Heterocycles

  • Synthesis of Novel Heterocycles: Research has been conducted on creating new heterocyclic ring systems containing elements similar to those in the specified compound, leading to potential applications in various chemical syntheses (Svetlik & Liptaj, 2002).

Structural Studies and Synthesis

  • Crystal Structure Analysis: Studies on oxadiazepine derivatives have been conducted to analyze their crystal structures, contributing to a better understanding of their chemical properties (Zhou, Shen, & Liu, 2011).

Anticancer Agent Synthesis

  • Anticancer Agents: There has been research on synthesizing new compounds from benzoxadiazepine derivatives, showing promise as anticancer agents (Abu‐Hashem & Aly, 2017).

Improved Synthesis Methods

  • Improved Synthesis Techniques: Research has focused on developing improved methods for preparing derivatives of benzoxazepine, which could streamline the production of related compounds (Latif, 2000).

GABAA/Benzodiazepine Receptor Study

  • Receptor Binding Studies: Studies on similar oxadiazole compounds have been conducted to understand their binding to the GABAA/benzodiazepine receptor, which can be crucial for developing new pharmaceuticals (Tenbrink, Im, Sethy, Tang, & Carter, 1994).

COX-2 Inhibitors Development

Propiedades

IUPAC Name

4-(7,9-dioxo-1,2,4,5-tetrahydropyrazolo[1,2-d][1,4,5]oxadiazepin-8-yl)-3,5-diethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-3-11-9-13(18(23)24)10-12(4-2)14(11)15-16(21)19-5-7-25-8-6-20(19)17(15)22/h9-10,15H,3-8H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZURTZWDEUDQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1C2C(=O)N3CCOCCN3C2=O)CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50920507
Record name 4-(7,9-Dioxohexahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-8-yl)-3,5-diethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881376-42-7
Record name 4-(7,9-Dioxo-hexahydro-pyrazolo (1,2-d) (1,4,5) oxadiazepine-8-yl)-3,5-diethyl benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881376427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(7,9-Dioxohexahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-8-yl)-3,5-diethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(7,9-DIOXO-HEXAHYDRO-PYRAZOLO (1,2-D) (1,4,5) OXADIAZEPINE-8-YL)-3,5-DIETHYL BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQO982LZ25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(7,9-Dioxo-hexahydro-pyrazolo (1,2-d) (1,4,5) oxadiazepine-8-yl)-3,5-diethyl benzoic acid
Reactant of Route 2
4-(7,9-Dioxo-hexahydro-pyrazolo (1,2-d) (1,4,5) oxadiazepine-8-yl)-3,5-diethyl benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(7,9-Dioxo-hexahydro-pyrazolo (1,2-d) (1,4,5) oxadiazepine-8-yl)-3,5-diethyl benzoic acid
Reactant of Route 4
4-(7,9-Dioxo-hexahydro-pyrazolo (1,2-d) (1,4,5) oxadiazepine-8-yl)-3,5-diethyl benzoic acid
Reactant of Route 5
4-(7,9-Dioxo-hexahydro-pyrazolo (1,2-d) (1,4,5) oxadiazepine-8-yl)-3,5-diethyl benzoic acid
Reactant of Route 6
4-(7,9-Dioxo-hexahydro-pyrazolo (1,2-d) (1,4,5) oxadiazepine-8-yl)-3,5-diethyl benzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.